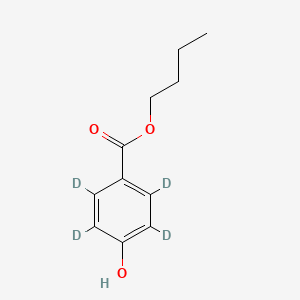

Butylparaben-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H14O3 |

|---|---|

Peso molecular |

198.25 g/mol |

Nombre IUPAC |

butyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4D,5D,6D,7D |

Clave InChI |

QFOHBWFCKVYLES-UGWFXTGHSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C(=O)OCCCC)[2H])[2H])O)[2H] |

SMILES canónico |

CCCCOC(=O)C1=CC=C(C=C1)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Butylparaben-d4: Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Butylparaben-d4. It is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific fields. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Core Physical and Chemical Properties

This compound, the deuterated analogue of Butylparaben, is primarily utilized as an internal standard in analytical methodologies due to its similar chemical behavior to the parent compound and its distinct mass spectrometric signature. While specific experimental data for the deuterated form is limited, the physical and chemical properties of Butylparaben serve as a reliable approximation. It is crucial to note that the substitution of hydrogen with deuterium atoms results in a slightly higher molecular weight.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | butyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate | N/A |

| Molecular Formula | C₁₁H₁₀D₄O₃ | N/A |

| Molecular Weight | 198.25 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Odor | Odorless | [1] |

| Melting Point | 68-69 °C (for Butylparaben) | N/A |

| Boiling Point | 156-157 °C at 3.5 mmHg (for Butylparaben) | N/A |

Table 2: Solubility Data of Butylparaben (Approximation for this compound)

| Solvent | Solubility | Source |

| Water | Slightly soluble | [1] |

| Ethanol | Soluble (200g/100ml) | [1] |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Acetone | Soluble | N/A |

| Propylene Glycol | Soluble | N/A |

Experimental Protocols

Synthesis of this compound (Adapted from Butylparaben Synthesis)

The synthesis of this compound can be achieved through the esterification of p-hydroxybenzoic acid-d4 with n-butanol.

Materials:

-

p-Hydroxybenzoic acid-d4

-

n-Butanol

-

Concentrated Sulfuric Acid (catalyst) or Sodium Bisulfate

-

Sodium Carbonate Solution (4%)

-

Saturated Saline Solution

-

Ethanol (for recrystallization)

-

Three-neck flask equipped with a water separator, thermometer, and reflux condenser

Procedure:

-

In the three-neck flask, combine p-hydroxybenzoic acid-d4, n-butanol, and a catalytic amount of concentrated sulfuric acid or sodium bisulfate.

-

Heat the mixture to reflux for approximately 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture.

-

Wash the crude product sequentially with water, 4% sodium carbonate solution, and a saturated saline solution to neutralize the acid catalyst and remove unreacted starting materials.

-

The water layer and excess n-butanol can be removed using the water separator and distillation, respectively.

-

The crude product is then precipitated by adding water and cooling.

-

Collect the white product by vacuum filtration.

-

Purify the product by recrystallization from ethanol to obtain this compound.[1][2]

Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the quantification of this compound in biological samples, such as urine.

Sample Preparation:

-

Urine samples are subjected to enzymatic hydrolysis to deconjugate any glucuronidated or sulfated metabolites.

-

Solid-phase extraction (SPE) is then employed to extract and concentrate the analyte.

HPLC-MS/MS System:

-

HPLC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for parabens.

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined empirically but would be shifted by +4 m/z units compared to unlabeled Butylparaben.

Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard (e.g., ¹³C-labeled Butylparaben) against a calibration curve.[3]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of parabens, often requiring derivatization to improve volatility and chromatographic performance.

Sample Preparation and Derivatization:

-

Extraction from the sample matrix (e.g., cosmetic products, biological tissues) is typically performed using an organic solvent.

-

The extracted parabens are then derivatized. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the polar hydroxyl group to a less polar trimethylsilyl ether.[4]

GC-MS System:

-

GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV.

Quantification: Quantification is performed by selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.[5]

Biological Pathways and Mechanisms of Action

Metabolic Pathway of Butylparaben

Butylparaben, and by extension this compound, undergoes metabolism primarily in the liver. The two main metabolic pathways are hydrolysis by esterases and glucuronidation by UDP-glucuronosyltransferases (UGTs).[6][7] Hydrolysis cleaves the ester bond to form p-hydroxybenzoic acid, which can then be further conjugated. Glucuronidation involves the direct conjugation of a glucuronic acid moiety to the parent molecule. Several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17, are involved in this process.[6][7]

Caption: Metabolic pathway of Butylparaben.

Estrogenic Signaling Pathway of Butylparaben

Butylparaben is known to exhibit weak estrogenic activity by acting as a xenoestrogen. It can bind to estrogen receptor alpha (ERα), a nuclear receptor. This binding can lead to the dimerization of the receptor, its translocation to the nucleus, and subsequent binding to estrogen response elements (EREs) on the DNA. This interaction can modulate the transcription of estrogen-responsive genes, potentially leading to endocrine-disrupting effects.[8][9]

Caption: Estrogenic signaling of Butylparaben.

References

- 1. BUTYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 2. CN104725232A - Preparation method of butyl paraben - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Butylparaben-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Butylparaben-d4, a crucial internal standard for various analytical applications in research and drug development. This document details the synthetic pathway, experimental protocols, and characterization data.

Introduction to this compound

This compound is the deuterium-labeled form of butylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] The incorporation of four deuterium atoms onto the phenyl ring of the butylparaben molecule renders it an ideal internal standard for mass spectrometry-based quantitative analysis. Its chemical properties are nearly identical to its non-labeled counterpart, but its increased mass allows for clear differentiation in mass spectra, ensuring accurate quantification of the target analyte.

Chemical Structure:

Table 1: Chemical Properties of n-Butyl 4-hydroxybenzoate-2,3,5,6-d4

| Property | Value | Source |

| CAS Number | 1219798-67-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀D₄O₃ | [][3] |

| Molecular Weight | 198.25 g/mol | [][3] |

| Appearance | White to Off-white Solid | --INVALID-LINK-- |

| Melting Point | 67-70°C | --INVALID-LINK-- |

| Isotopic Purity | 98 atom % D | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Methanol | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 4-hydroxybenzoic acid-d4 with 1-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves the removal of water to drive the reaction to completion.

Signaling Pathway of the Synthesis

The synthesis follows a straightforward esterification pathway.

Caption: Fischer esterification of 4-hydroxybenzoic acid-d4 with 1-butanol.

Experimental Protocol

This protocol is based on the general principles of Fischer esterification for the synthesis of parabens.

Materials:

-

4-Hydroxybenzoic acid-2,3,5,6-d4

-

1-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybenzoic acid-d4, an excess of 1-butanol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-butanol.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The identity and isotopic enrichment of the synthesized this compound must be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for Butylparaben (Non-labeled) for Comparison

| Technique | Data | Source |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.98 (d, 2H), 6.88 (d, 2H), 4.28 (t, 2H), 1.72 (m, 2H), 1.46 (m, 2H), 0.97 (t, 3H) | --INVALID-LINK-- |

| Mass Spectrum (EI) | m/z: 194 (M+), 138, 121, 93, 65 | --INVALID-LINK-- |

For this compound, the ¹H NMR spectrum is expected to show the absence of signals for the aromatic protons. The mass spectrum should show a molecular ion peak at m/z 198, corresponding to the incorporation of four deuterium atoms.

Conclusion

The synthesis of this compound via Fischer esterification of 4-hydroxybenzoic acid-d4 is a reliable and straightforward method. This isotopically labeled compound serves as an indispensable tool for accurate quantification in various scientific disciplines. The detailed protocol and characterization data provided in this guide will aid researchers in the successful synthesis and application of this important internal standard.

References

Navigating the Stability of Butylparaben-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of analytical standards is paramount to ensuring data integrity and the success of research endeavors. This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Butylparaben-d4, a deuterated analog of Butylparaben commonly used as an internal standard in quantitative analyses.

While specific stability data for this compound is limited in publicly available literature, a robust understanding of its stability can be extrapolated from extensive studies on its non-deuterated counterpart, Butylparaben. This guide synthesizes the available information on Butylparaben stability, discusses the potential influence of deuteration, and provides detailed experimental protocols for stability assessment.

Recommended Storage Conditions

To maintain its integrity and ensure accurate quantification in analytical applications, this compound should be stored under specific conditions. Supplier recommendations provide the primary guidance for storage.

| Storage Condition | Recommended Duration | Source(s) |

| Stock Solution at -80°C | Up to 6 months | [1] |

| Stock Solution at -20°C | Up to 1 month | [1] |

| Solution in Acetonitrile at 4°C | No specific duration provided, but generally suitable for short-term storage. |

It is crucial to minimize freeze-thaw cycles to prevent degradation. Aliquoting stock solutions into single-use vials is a recommended practice.

Stability Profile of Butylparaben

The stability of Butylparaben, and by extension this compound, is influenced by several factors, including pH, temperature, and exposure to light.

pH and Temperature Stability

Parabens, including Butylparaben, are known to be susceptible to hydrolysis, particularly under alkaline conditions. The rate of this degradation is dependent on both pH and temperature.

Aqueous solutions of Butylparaben are stable at a pH range of 3-6 and can be sterilized by autoclaving without significant degradation.[2] At this pH range, solutions can remain stable for up to approximately four years at room temperature.[2] However, at a pH of 8 or higher, Butylparaben is subject to rapid hydrolysis.[2]

Table 1: Summary of pH and Temperature Effects on Butylparaben Stability

| Condition | Observation | Source(s) |

| pH 3-6 (Aqueous Solution) | Stable for up to ~4 years at room temperature. Can be autoclaved. | [2] |

| pH ≥ 8 (Aqueous Solution) | Rapid hydrolysis occurs. | [2] |

| Acidic Conditions (0.05 N HCl, 24h) | Minimal degradation observed. | |

| Basic Conditions (0.05 N NaOH, 24h) | Significant degradation observed. | |

| Elevated Temperature | Increased rate of degradation, especially in combination with alkaline pH. |

Photostability

Butylparaben can undergo degradation upon exposure to light, a process known as photodegradation. This degradation can be influenced by the presence of photosensitizers. Studies have shown that Butylparaben in aqueous solutions can be degraded under simulated solar radiation. The degradation products can include hydroxylated and other modified forms of the parent molecule.

The Impact of Deuteration on Stability

This compound is a deuterated isotopologue of Butylparaben, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is key to its function as an internal standard in mass spectrometry-based assays, as it provides a distinct mass-to-charge ratio (m/z) from the non-labeled analyte.

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE) . In general, C-D bonds are stronger than C-H bonds. If the cleavage of a C-H bond is the rate-determining step of a degradation reaction, then the deuterated compound will degrade more slowly than its non-deuterated counterpart.

It is important to note that in some cases, deuterated standards have been reported to exhibit slight differences in chromatographic retention times compared to their non-deuterated analogs.[3] This should be considered during the development of analytical methods.

Degradation Pathways

The primary degradation pathways for Butylparaben are hydrolysis and photodegradation.

Hydrolysis

Under basic conditions, the ester bond of Butylparaben is hydrolyzed to form p-hydroxybenzoic acid and butanol. In acidic conditions, this reaction is much slower.

Caption: Hydrolysis of this compound.

Photodegradation

The photodegradation of Butylparaben can lead to the formation of various byproducts, including hydroxylated derivatives and p-hydroxybenzoic acid. The exact degradation pathway can be complex and dependent on the specific conditions.

Caption: Simplified Photodegradation Pathway.

Experimental Protocols for Stability Assessment

To ensure the reliability of this compound as an internal standard, it is advisable to perform stability studies under the specific conditions of its intended use. A forced degradation study is a common approach to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation products.

Materials and Reagents:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating HPLC-UV or LC-MS method

Experimental Workflow:

Caption: Forced Degradation Experimental Workflow.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute to the working concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N HCl, and dilute to the working concentration for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and dilute to the working concentration for analysis.

-

-

Thermal Degradation:

-

Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples and dilute to the working concentration for analysis.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for a defined period.

-

A control sample should be kept in the dark under the same conditions.

-

At specified time points, withdraw samples and dilute to the working concentration for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method. The method should be capable of separating this compound from its potential degradation products.

Table 2: Example HPLC Method Parameters for Paraben Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water (with or without a pH modifier like formic acid or phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Data Evaluation:

-

Calculate the percentage of this compound remaining in each stressed sample compared to the unstressed control.

-

Identify and, if possible, quantify the major degradation products.

-

Assess the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Conclusion

This compound is a critical tool for accurate bioanalytical and other quantitative studies. While it is a stable compound under recommended storage conditions, an understanding of its potential degradation pathways and stability profile is essential for its proper handling and use. The information provided in this guide, derived from studies on Butylparaben, offers a solid foundation for researchers to ensure the integrity of their analytical results when using this compound as an internal standard. Performing in-house stability assessments, particularly under the specific conditions of a developed assay, is a best practice that further enhances the reliability of the data generated.

References

The Indispensable Role of Deuterium Labeling in Butylparaben-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium-labeled compounds are powerful tools in modern analytical and metabolic research. This technical guide provides a comprehensive overview of the critical role of deuterium labeling in Butylparaben-d4, a stable isotope-labeled internal standard essential for the accurate quantification of butylparaben. Butylparaben is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] The use of this compound as an internal standard in mass spectrometry-based analytical methods significantly improves the accuracy, precision, and robustness of quantitative analyses by correcting for matrix effects and variations in sample processing.[2][3] This guide details the applications of this compound, provides in-depth experimental protocols for its use, presents relevant quantitative data, and illustrates key workflows and biological pathways to support researchers in drug development and related scientific fields.

The Core Function of Deuterium Labeling in this compound

The primary role of deuterium labeling in this compound is to serve as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, butylparaben, particularly in complex biological matrices.[1][4] Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest.[3]

Key Advantages of Using this compound as an Internal Standard:

-

Compensates for Matrix Effects: Biological samples (e.g., plasma, urine, tissue) contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with and has the same ionization efficiency as butylparaben, it experiences the same matrix effects, allowing for accurate correction.

-

Corrects for Variability in Sample Preparation: Losses of the analyte during extraction, cleanup, and concentration steps are accounted for, as the deuterated standard is similarly affected.

-

Improves Method Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, the variability in results is significantly reduced, leading to more reliable and reproducible data.[3]

The deuterium atoms in this compound are strategically placed on the phenyl ring, a non-exchangeable position, ensuring the stability of the label throughout the analytical process.[2]

Applications in Research and Drug Development

The use of this compound is crucial in various stages of research and drug development:

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate quantification of butylparaben in biological fluids is essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[3] this compound enables the reliable measurement of butylparaben concentrations over time, which is critical for assessing its safety and potential for bioaccumulation.

-

Metabolism Studies: Deuterium labeling can be used to trace the metabolic fate of butylparaben. While this compound is primarily used as an internal standard for quantifying the parent compound, studies using deuterated parabens have helped identify key metabolites, such as p-hydroxybenzoic acid and oxidized species on the alkyl side chain.[5]

-

Human Biomonitoring: Researchers use this compound to accurately measure human exposure to butylparaben from various sources, including cosmetics, food, and pharmaceuticals.

-

Environmental Monitoring: The determination of paraben concentrations in environmental samples, such as water and soil, is facilitated by the use of deuterated internal standards.

Experimental Protocols

Synthesis of this compound

While detailed proprietary synthesis protocols are not always publicly available, the synthesis of this compound (with deuterium atoms on the aromatic ring) can be conceptually achieved through the esterification of 4-hydroxybenzoic acid-d4 with 1-butanol.

Proposed Synthesis Pathway:

Quantitative Analysis of Butylparaben in Biological Matrices using LC-MS/MS

This section provides a representative protocol for the determination of butylparaben in human plasma.

4.2.1 Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To 500 µL of plasma, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Pre-treatment: Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

4.2.2 Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B (0-2 min), 10-70% B (2-8 min), 70-10% B (8-10 min) |

4.2.3 Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 850 L/h |

| Capillary Voltage | 2.5 kV |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Butylparaben | 193.1 | 92.0 | 25 |

| This compound | 197.1 | 96.0 | 25 |

Data Presentation

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of butylparaben using a deuterated internal standard.

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.08 - 0.30 ng/mL | [6] |

| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL | [6] |

| Linearity (r²) | > 0.99 | [3] |

| Recovery | 92% - 112% | [6] |

| Precision (%CV) | < 15% | [3] |

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

Potential Signaling Pathway Interaction of Parabens

Butylparaben and other parabens have been investigated for their potential endocrine-disrupting activities, which may involve interactions with nuclear receptors such as the estrogen receptor (ER) and peroxisome proliferator-activated receptor gamma (PPARγ).

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of butylparaben. Its use as an internal standard in mass spectrometry-based bioanalysis ensures the generation of high-quality, reliable quantitative data. This technical guide provides the foundational knowledge and practical protocols necessary for the effective implementation of this compound in experimental workflows, ultimately contributing to a more accurate understanding of the pharmacokinetics, metabolism, and potential biological effects of butylparaben.

References

The Natural Occurrence of Butylparaben and its Deuterated Forms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of butylparaben, a compound commonly used as a preservative in cosmetics, pharmaceuticals, and food products. The guide also addresses the natural abundance of its deuterated forms, details experimental protocols for its quantification, and explores a key signaling pathway associated with its biological activity.

Natural Occurrence of Butylparaben

While butylparaben is widely known as a synthetic compound, evidence of its natural production exists, primarily within the microbial world. The controversy surrounding the natural presence of parabens in plants is also addressed below.

Microbial Production

The most definitive evidence for the natural production of butylparaben comes from the marine bacterium, Microbulbifer sp.. Research has shown that a strain of Microbulbifer sp. isolated from the calcareous marine sponge Leuconia nivea produces a variety of parabens, including butylparaben.[1][2] This bacterium not only synthesizes butylparaben in culture but the compound has also been detected in the host sponge, suggesting a symbiotic relationship where the bacterium may provide chemical defense.[1]

One study quantified the accumulation of butylparaben in a Microbulbifer sp. A4B-17 culture medium, finding approximately 0.2 µM of butylparaben without the addition of precursors.[3] The production of butylparaben by this bacterium is significantly increased with the addition of its precursor, 4-hydroxybenzoic acid (4HBA).[3]

Presence in Plants and Food: A Topic of Debate

Several sources suggest that parabens occur naturally at low levels in various fruits and vegetables, such as barley, strawberries, currants, vanilla, carrots, and onions. However, the scientific consensus on this topic is not clear. Some researchers argue that what is often detected in these plants is p-hydroxybenzoic acid (PHBA), a common phenolic compound in plants and a precursor to parabens, rather than the paraben esters themselves. The esterification of PHBA to form parabens in plants is not a well-established metabolic pathway.

Quantitative Data on Butylparaben Occurrence

The quantification of naturally occurring butylparaben is an area that requires more extensive research. The available data is sparse and primarily focuses on synthetic butylparaben as an environmental contaminant. The following table summarizes the known quantitative data on naturally produced butylparaben and provides context with concentrations of synthetic butylparaben found in various environmental and biological matrices.

| Matrix | Source Organism/Environment | Concentration | Reference(s) |

| Naturally Occurring | |||

| Culture Medium | Microbulbifer sp. A4B-17 | Approximately 0.2 µM | [3] |

| Synthetic Origin | |||

| Human Breast Cancer Tissue | Human | Around 20.6 ± 4.2 ng/g tissue | |

| Human Urine (Female) | Human | 17 to 237 ng/mL (total of four parabens) | |

| Human Urine (Male) | Human | 0.5 to 79.1 ng/mL (total of four parabens) | |

| Wastewater Influent | New York, USA | 176 mg/day/1000 people (total parabens) | [4] |

| Surface Water | Sydney, Australia | 8.47 µg/L | [5] |

| Soil | Spain | up to 1 ng/g dry weight |

Natural Occurrence of Deuterated Butylparaben

There is no scientific evidence to suggest that deuterated forms of butylparaben occur naturally in any significant abundance beyond the natural isotopic distribution of deuterium.

Deuterium (²H or D) is a stable isotope of hydrogen with a natural abundance of approximately 0.0156% on Earth.[6][7] This means that for every 6,420 hydrogen atoms, there is approximately one deuterium atom.[7][8] In any organic molecule, including butylparaben (C₁₁H₁₄O₃), a small fraction of the hydrogen atoms will naturally be deuterium. This natural abundance is a random statistical distribution and does not result in specifically deuterated molecules in high concentrations.

Deuterated organic compounds, including deuterated parabens, are synthetically produced for use in various scientific applications.[][10] They are commonly used as internal standards in analytical chemistry, particularly in mass spectrometry-based methods, to improve the accuracy and precision of quantification.[10] The distinct mass of the deuterated standard allows it to be differentiated from the non-deuterated analyte of interest.

Experimental Protocols

This section details a general methodology for the extraction and quantification of butylparaben from a microbial culture, based on established analytical techniques.

Extraction of Butylparaben from Microbulbifer sp. Culture

This protocol outlines the steps for extracting butylparaben from a liquid culture of Microbulbifer sp..

-

Culture Preparation: Cultivate Microbulbifer sp. in a suitable marine broth medium.

-

Cell Separation: Centrifuge the culture to separate the bacterial cells from the supernatant (culture medium).

-

Supernatant Extraction:

-

Acidify the supernatant to a pH of approximately 2-3 with an appropriate acid (e.g., hydrochloric acid) to protonate the phenolic hydroxyl group of butylparaben, making it less water-soluble.

-

Perform a liquid-liquid extraction (LLE) using a non-polar organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to concentrate the extract.

-

-

Cell Pellet Extraction:

-

Resuspend the bacterial cell pellet in a suitable buffer.

-

Lyse the cells using methods such as sonication or enzymatic digestion to release intracellular contents.

-

Follow the same LLE procedure as described for the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a solid-phase extraction step can be used to further purify the extract and remove interfering compounds. A C18 sorbent is commonly used for this purpose.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a highly sensitive and selective method for the quantification of butylparaben.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL of the reconstituted extract.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for parabens.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. In SIM mode, the mass spectrometer is set to detect the deprotonated molecule of butylparaben ([M-H]⁻, m/z 193.08). In MRM mode, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

-

Quantification: A calibration curve is generated using standard solutions of butylparaben of known concentrations. The concentration of butylparaben in the sample is determined by comparing its peak area to the calibration curve. The use of a deuterated butylparaben internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.

-

Signaling Pathway Visualization

Butylparaben is known to be an endocrine-disrupting chemical, primarily through its interaction with estrogen receptors. The following diagram illustrates a simplified signaling pathway of butylparaben's estrogenic activity, leading to the transcriptional activation of target genes such as c-Myc, which is involved in cell proliferation.

References

- 1. Novel natural parabens produced by a Microbulbifer bacterium in its calcareous sponge host Leuconia nivea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel natural parabens produced by a Microbulbifer bacterium in its calcareous sponge host Leuconia nivea. | Semantic Scholar [semanticscholar.org]

- 3. Genomic Analysis of Microbulbifer sp. Strain A4B-17 and the Characterization of Its Metabolic Pathways for 4-Hydroxybenzoic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. scispace.com [scispace.com]

- 6. Deuterium - Wikipedia [en.wikipedia.org]

- 7. qlarivia.com [qlarivia.com]

- 8. What Is Deuterium? - Deuterium Facts [thoughtco.com]

- 10. benchchem.com [benchchem.com]

Butylparaben-d4 as a Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butylparaben-d4, focusing on its role as a metabolite of butylparaben. This compound, a deuterium-labeled analog of butylparaben, serves as an invaluable tool in metabolic studies, allowing for precise tracing and quantification of butylparaben and its metabolites in biological systems. This guide delves into the metabolic pathways of butylparaben, presents quantitative data from human studies, details relevant experimental protocols, and visualizes the signaling pathways affected by this compound.

Metabolism of Butylparaben

Butylparaben, a widely used antimicrobial preservative, undergoes extensive metabolism in the body. The primary metabolic transformations involve hydrolysis of the ester bond and oxidation of the alkyl side chain. The use of deuterium-labeled butylparaben (this compound) in human studies has enabled accurate differentiation and quantification of exogenously administered butylparaben from background environmental exposure, providing clear insights into its metabolic fate.

The major metabolic pathway for parabens is hydrolysis to p-hydroxybenzoic acid (PHBA), which is then often conjugated before excretion.[1] A subordinate pathway involves the direct sulfation or glucuronidation of the parent paraben compound.[1] In addition to these, oxidation of the butyl side chain has been identified as a significant metabolic route for butylparaben.[2]

Quantitative Metabolic Profile of n-Butylparaben

A human study involving the oral administration of 10 mg of deuterium-labeled n-butylparaben provided key quantitative data on its metabolism and excretion. The major portion of the administered dose was metabolized, with only a small fraction excreted unchanged. The primary metabolites identified were p-hydroxyhippuric acid (PHHA), 3-hydroxy-n-butylparaben (3OH-n-BuP), and p-hydroxybenzoic acid (PHBA).[2]

| Metabolite | Mean Percentage of Oral Dose Excreted in Urine (over 48h) |

| n-Butylparaben | 5.6% |

| 3-hydroxy-n-butylparaben (3OH-n-BuP) | 6.0% |

| p-hydroxybenzoic acid (PHBA) | 7.2% |

| p-hydroxyhippuric acid (PHHA) | 57.2% - 63.8% |

| Ring-hydroxylated metabolites | < 1% |

Table 1: Urinary excretion of n-butylparaben and its metabolites following a single oral dose of 10 mg of deuterium-labeled n-butylparaben in human volunteers. Data sourced from Moos et al. (2016).[2]

The majority of the metabolites were excreted within the first 24 hours, indicating rapid metabolism and clearance.[2]

Signaling Pathway Interactions

Butylparaben and its metabolites have been shown to interact with key cellular signaling pathways, most notably the estrogen receptor (ER) pathway and the farnesoid X receptor (FXR) pathway. These interactions are of significant interest due to their potential endocrine-disrupting effects.

Estrogen Receptor α (ERα) Signaling Pathway

Butylparaben and its hydroxylated metabolites are recognized as xenoestrogens, compounds that can mimic the effects of estrogen.[3] They exert their estrogenic activity by binding to the estrogen receptor α (ERα). This binding can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes, which can influence cell proliferation and other physiological processes.[4][5]

Caption: Estrogen Receptor α signaling pathway activation by butylparaben.

Farnesoid X Receptor (FXR) Signaling Pathway Disruption

Recent studies have indicated that butylparaben can disrupt the farnesoid X receptor (FXR) signaling pathway in the liver. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[6][7] Butylparaben-induced disruption of this pathway can lead to metabolic disorders.

Caption: Disruption of the FXR signaling pathway by butylparaben.

Experimental Protocols

The study of butylparaben metabolism and its biological effects relies on a variety of sophisticated experimental techniques. The use of this compound is critical in many of these protocols to ensure accurate quantification.

Quantification of Butylparaben and its Metabolites in Human Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of butylparaben and its metabolites in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is typically used as an internal standard to correct for matrix effects and variations in sample processing.

A. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To 100 µL of urine, add 10 µL of an internal standard solution containing this compound and other relevant deuterated standards.

-

Add 20 µL of β-glucuronidase/sulfatase solution to deconjugate the metabolites.

-

Incubate the mixture at 37°C for at least 4 hours.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition an SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the analytes with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for parabens.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the native analytes to their corresponding deuterated internal standards against a calibration curve.

-

In Vitro Assessment of Estrogenic Activity

This assay is used to screen for compounds that can induce the interaction between the estrogen receptor and a coactivator protein, a key step in estrogenic signaling.[8][9]

-

Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the ligand-binding domain of ERα fused to a DNA-binding domain and a coactivator protein fused to a transcriptional activation domain. The strain also contains a reporter gene (e.g., lacZ for β-galactosidase) under the control of a promoter that is activated by the interaction of the two fusion proteins.

-

Culture Preparation: Grow the yeast culture overnight in a selective medium lacking tryptophan and leucine to ensure the maintenance of the expression plasmids.

-

Exposure: In a 96-well plate, mix the yeast culture with various concentrations of the test compound (e.g., butylparaben, 3OH-n-BuP). Include 17β-estradiol as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate at 30°C for several hours to allow for compound uptake and reporter gene expression.

-

β-Galactosidase Assay: Lyse the yeast cells and add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). Measure the development of color, which is proportional to the enzyme activity, using a microplate reader.

-

Data Analysis: Calculate the estrogenic activity relative to the positive control.

This assay measures the ability of a compound to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[1][10]

-

Cell Culture: Maintain MCF-7 cells in a suitable culture medium supplemented with fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the assay, culture the cells in a phenol red-free medium with charcoal-stripped FBS for at least 72 hours to remove any estrogenic compounds and synchronize the cells.

-

Seeding: Seed the hormone-deprived cells into 96-well plates at a low density (e.g., 400-5000 cells per well).[10][11]

-

Treatment: After allowing the cells to attach, replace the medium with fresh hormone-free medium containing various concentrations of the test compound. Include 17β-estradiol as a positive control and a vehicle control.

-

Incubation: Incubate the plates for 6 days, changing the medium with fresh test compounds every 2 days.[10]

-

Proliferation Measurement: At the end of the incubation period, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay or by measuring DNA content.

-

Data Analysis: Determine the concentration-response curve for cell proliferation and calculate the EC50 value (the concentration that induces 50% of the maximal response).

Conclusion

The use of this compound has been instrumental in elucidating the metabolic pathways of butylparaben in humans, revealing a complex profile of hydrolysis, oxidation, and conjugation products. This in-depth understanding of its metabolism is crucial for accurate exposure assessment and for interpreting the toxicological significance of its various metabolites. Furthermore, the demonstrated interactions of butylparaben and its metabolites with the estrogen receptor and farnesoid X receptor signaling pathways highlight the need for continued research into the potential endocrine-disrupting and metabolic effects of this widely used preservative. The experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further investigate the biological activities of parabens and their metabolites.

References

- 1. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocrine disruption via estrogen receptors that participate in nongenomic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenoestrogens Alter Estrogen Receptor (ER) α Intracellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Endocrine-Disrupting Properties of Butylparaben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylparaben, a widely utilized preservative in cosmetics, pharmaceuticals, and food products, has come under scientific scrutiny for its potential endocrine-disrupting capabilities. This technical guide provides an in-depth analysis of the current scientific understanding of butylparaben's interactions with the endocrine system. It focuses on its estrogenic, anti-androgenic, and thyroid-disrupting effects, presenting quantitative data from key studies in structured tables for comparative analysis. Detailed experimental protocols for seminal assays are provided to aid in the replication and advancement of research in this field. Furthermore, this guide visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play. Information regarding the endocrine-disrupting properties of butylparaben isotopes is also addressed, clarifying their role in scientific research.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters that have been used for decades as broad-spectrum antimicrobial preservatives.[1] Their efficacy and low cost have led to their ubiquitous presence in a vast array of consumer products. Butylparaben (butyl p-hydroxybenzoate), in particular, has demonstrated effective antimicrobial properties.[1] However, growing evidence from in vitro and in vivo studies has raised concerns about its potential to interfere with the endocrine system, classifying it as an endocrine-disrupting chemical (EDC).[2][3] EDCs are exogenous substances that can alter the function(s) of the endocrine system and consequently cause adverse health effects in an intact organism, or its progeny, or (sub)populations. This guide synthesizes the key findings on the endocrine-disrupting properties of butylparaben, providing a technical resource for the scientific community.

Estrogenic Activity of Butylparaben

Butylparaben is known to possess estrogenic activity, primarily by acting as an agonist for estrogen receptors (ERs), particularly ERα and ERβ.[4][5] This activity is attributed to the phenolic hydroxyl group in its structure, which is a common feature of many estrogenic compounds. The binding of butylparaben to ERs can initiate downstream signaling cascades that are normally regulated by endogenous estrogens like 17β-estradiol (E2).

Signaling Pathway

Upon binding to ERα or ERβ in the cytoplasm, butylparaben induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the butylparaben-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that can influence various physiological processes, including cell proliferation and differentiation.[4]

Quantitative Data on Estrogenic Activity

The estrogenic potency of butylparaben has been quantified in various assays. The following table summarizes key findings from the literature.

| Assay Type | Cell Line/Organism | Endpoint | Butylparaben Potency/Effect | Reference |

| In Vitro | ||||

| Receptor Binding Assay | Human ERα | Relative Binding Affinity (RBA) vs. E2 | 1.1 x 10-4 | [4] |

| Receptor Binding Assay | Human ERβ | Relative Binding Affinity (RBA) vs. E2 | 1.1 x 10-4 | [4] |

| Cell Proliferation | MCF-7 (human breast cancer cells) | EC50 | 1.2 µM | [6] |

| Cell Proliferation | T47D (human breast cancer cells) | EC50 | Not reached at tested concentrations | [6] |

| Reporter Gene Assay | MCF-7 cells | ERE-luciferase activity | Significant induction at 10 µM | [6] |

| In Vivo | ||||

| Uterotrophic Assay | Immature Rats | Uterine weight increase | LOAEL: 600 mg/kg/day (subcutaneous) | [7] |

| Uterotrophic Assay | Ovariectomized Mice | Uterine weight increase | No effect up to 35 mg/animal/day | [8] |

Experimental Protocol: Uterotrophic Assay

The uterotrophic assay is a standardized in vivo method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Objective: To determine the estrogenic potential of butylparaben by evaluating its effect on uterine weight.

Animal Model: Immature (postnatal day 18-21) or adult ovariectomized female rats or mice.

Procedure:

-

Animal Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Dosing: Animals are randomly assigned to treatment groups (e.g., vehicle control, positive control (17β-estradiol), and various doses of butylparaben). The test substance is typically administered daily for 3 consecutive days via oral gavage or subcutaneous injection.

-

Necropsy: On the day after the final dose, animals are euthanized.

-

Uterine Excision and Weighing: The uterus is carefully dissected, trimmed of fat and connective tissue, and blotted to remove excess fluid. The wet weight of the uterus is recorded. The uterus may also be dried to obtain a dry weight.

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

Anti-Androgenic Activity of Butylparaben

In addition to its estrogenic effects, butylparaben has been shown to exhibit anti-androgenic activity. This occurs through antagonism of the androgen receptor (AR), thereby inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).

Signaling Pathway

Butylparaben can competitively bind to the ligand-binding domain of the AR. This binding prevents endogenous androgens from activating the receptor. The unbound or butylparaben-bound AR is unable to effectively translocate to the nucleus, bind to Androgen Response Elements (AREs) on the DNA, and initiate the transcription of androgen-responsive genes. This leads to a reduction in androgen-dependent physiological processes.[9]

Quantitative Data on Anti-Androgenic Activity

The anti-androgenic potential of butylparaben has been assessed in various experimental models.

| Assay Type | Cell Line/Organism | Endpoint | Butylparaben Potency/Effect | Reference |

| In Vitro | ||||

| AR Transcriptional Activity Assay | Stably transfected cell line | Inhibition of testosterone-induced activity | 19% inhibition at 10 µM | [9] |

| In Vivo | ||||

| Perinatal Exposure Study | Wistar Rats | Anogenital distance in male offspring | Significantly reduced at 100 and 500 mg/kg/day | [1] |

| Perinatal Exposure Study | Wistar Rats | Sperm count in male offspring | Significantly reduced at ≥10 mg/kg/day | [1] |

| 10-week exposure | Mice | Serum testosterone concentration | Decreased at 0.01-1% in diet | [10] |

Experimental Protocol: Androgen Receptor (AR) Transcriptional Activation Assay

This in vitro assay is used to determine if a chemical can act as an androgen agonist or antagonist by measuring the activation of a reporter gene under the control of an androgen-responsive promoter.

Objective: To assess the potential of butylparaben to agonize or antagonize the androgen receptor.

Cell Line: A mammalian cell line (e.g., CV-1) transiently or stably transfected with an androgen receptor expression plasmid and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or CAT).

Procedure:

-

Cell Culture and Transfection: Cells are cultured and transfected with the necessary plasmids if not already stably transfected.

-

Chemical Exposure: Cells are plated in multi-well plates and exposed to a range of concentrations of butylparaben, alone (to test for agonistic activity) or in combination with a fixed concentration of a known androgen agonist like testosterone or DHT (to test for antagonistic activity).

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor binding, translocation, and reporter gene expression.

-

Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The reporter activity in treated cells is compared to that of vehicle and positive controls. A significant increase in reporter activity in the absence of a known androgen indicates agonistic activity. A significant decrease in the androgen-induced reporter activity indicates antagonistic activity.

Thyroid System Disruption by Butylparaben

Emerging evidence suggests that butylparaben can also interfere with the thyroid hormone system. The mechanisms are still under investigation but appear to involve alterations in thyroid hormone synthesis and metabolism.

Signaling Pathway

Butylparaben has been shown to affect the hypothalamic-pituitary-thyroid (HPT) axis. In rodents, exposure has been linked to increased levels of thyroid-stimulating hormone (TSH).[11] This could be a compensatory response to decreased thyroid hormone production. Studies have shown that butylparaben can increase the activity and gene expression of thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis.[12] It may also inhibit the activity of type 1 iodothyronine deiodinase (D1), which is involved in the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[12] High-dose exposure in rats has been shown to impair the ultrastructure of the thyroid gland and decrease serum levels of T3 and T4.[13]

Quantitative Data on Thyroid Disruption

Studies investigating the effects of butylparaben on the thyroid system have yielded the following quantitative results.

| Assay Type | Organism | Endpoint | Butylparaben Dose/Effect | Reference |

| In Vivo | ||||

| Subcutaneous Exposure (7 & 21 days) | Female Wistar Rats | Serum TSH | Significantly increased at 1 and 5 mg/kg/day | [12] |

| Subcutaneous Exposure (7 & 21 days) | Female Wistar Rats | Serum T4 | Significantly reduced at 10 mg/kg/day | [12] |

| Subcutaneous Exposure (7 & 21 days) | Female Wistar Rats | Thyroid TPO activity | Significantly increased at 1 and 5 mg/kg/day | [12] |

| Subcutaneous Exposure (7 days) | Female Wistar Rats | Kidney D1 activity | Dose-dependent reduction | [12] |

| Subcutaneous Exposure (4 weeks) | Rats | Serum T3, T4 | Decreased at 50 mg/kg/day | [13] |

Endocrine-Disrupting Properties of Butylparaben Isotopes

A thorough review of the scientific literature reveals a significant lack of data on the endocrine-disrupting properties of butylparaben isotopes (e.g., deuterated or carbon-13 labeled butylparaben) as distinct chemical entities. The primary application of isotopically labeled butylparaben in research is as internal standards or tracers in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the levels of unlabeled butylparaben and its metabolites in biological and environmental samples. Their use in this context is crucial for pharmacokinetic and metabolism studies. There is currently no evidence to suggest that the isotopic labeling of butylparaben alters its intrinsic endocrine-disrupting activity.

Conclusion

The available scientific evidence strongly indicates that butylparaben possesses endocrine-disrupting properties, with demonstrated estrogenic, anti-androgenic, and thyroid-disrupting effects. The potency of these effects is generally lower than that of endogenous hormones. However, the ubiquitous and continuous exposure of the human population to butylparaben from multiple sources warrants further investigation into its potential health impacts, particularly in sensitive populations such as pregnant women and children. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to further elucidate the mechanisms of butylparaben's endocrine disruption and to inform risk assessment and regulatory decisions. Future research should focus on the effects of long-term, low-dose exposures and the potential for synergistic effects with other EDCs.

References

- 1. Multiple Endocrine Disrupting Effects in Rats Perinatally Exposed to Butylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrogenicity of parabens revisited: impact of parabens on early pregnancy and an uterotrophic assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parabens and Human Epidermal Growth Factor Receptor Ligand Cross-Talk in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butylparaben - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Effects of butylparaben exposure on thyroid peroxidase (TPO) and type 1 iodothyronine deiodinase (D1) in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Butylparaben in Cosmetic Formulations by LC-MS/MS Using Butylparaben-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Butylparaben in cosmetic products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Butylparaben-d4 as a stable isotope-labeled internal standard.

Introduction

Butylparaben is an ester of p-hydroxybenzoic acid commonly used as a preservative in cosmetic and personal care products due to its effective antimicrobial properties.[1][2] Regulatory bodies in various regions have set maximum permissible concentration limits for parabens in consumer products, necessitating accurate and reliable quantitative methods for their monitoring.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of compounds in complex matrices.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This is because deuterated standards have nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[4]

This application note details a validated LC-MS/MS method for the quantification of Butylparaben in cosmetic products, employing this compound as an internal standard.

Experimental

-

Butylparaben (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Cosmetic samples (e.g., creams, lotions)

2.2.1. Standard Stock Solutions

-

Butylparaben Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Butylparaben in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

2.2.2. Working Standard Solutions

-

Calibration Curve Standards: Prepare a series of working standard solutions by serially diluting the Butylparaben stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

2.2.3. Sample Preparation Protocol

-

Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL centrifuge tube.

-

Add 100 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 5 mL of a 1:1 (v/v) methanol-acetonitrile solution.[1][3]

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in a water bath to facilitate extraction.

-

Centrifuge the sample at 8000 rpm for 10 minutes.[3]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

2.3.1. Liquid Chromatography

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.[5]

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 30% B (re-equilibration)

-

2.3.2. Mass Spectrometry

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored. The parameters for this compound are based on the expected mass shift from Butylparaben.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Butylparaben | 193.1 | 137.0 | 100 |

| This compound (IS) | 197.1 | 141.0 | 100 |

Method Validation and Performance

The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy.

The calibration curve for Butylparaben was constructed by plotting the peak area ratio of Butylparaben to this compound against the concentration of Butylparaben. The method demonstrated excellent linearity over the tested concentration range. The LOQ was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.

The following table summarizes the quantitative performance of the method.

| Parameter | Butylparaben |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Results and Discussion

This LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Butylparaben in cosmetic products. The use of this compound as an internal standard effectively compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision. The sample preparation protocol is straightforward and suitable for a variety of cosmetic matrices.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Butylparaben.

References

Gas chromatography-mass spectrometry (GC-MS) methods for Butylparaben-d4

An Application Note for the Quantitative Analysis of Butylparaben Using Butylparaben-d4 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties and low cost.[1][2] Butylparaben is one of the most common parabens used.[3] Regulatory bodies and quality control laboratories require sensitive and accurate methods for the quantification of parabens to ensure product safety and compliance.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like parabens.[4][5] To correct for variations in sample preparation and instrument response, stable isotope-labeled internal standards are employed. This compound, a deuterium-labeled analog of butylparaben, is an ideal internal standard for this purpose as it co-elutes with the analyte of interest and has nearly identical chemical and physical properties, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[6]

This application note details a comprehensive protocol for the quantitative analysis of butylparaben in various matrices using this compound as an internal standard, followed by GC-MS analysis. The methodology covers sample preparation, instrumental analysis, and data processing.

Principle

The methodology involves extracting butylparaben from a sample matrix after spiking it with a known concentration of this compound internal standard. The extract is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the target analyte (butylparaben) and the internal standard (this compound). Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard across a range of concentrations. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.[7] In some cases, a derivatization step, such as acetylation, is performed prior to GC-MS analysis to improve the chromatographic properties of the parabens.[3][8][9]

Experimental Protocols

Materials and Reagents

-

Butylparaben (analytical standard)

-

This compound (internal standard)[6]

-

Methanol (HPLC grade)[4]

-

Acetonitrile (HPLC grade)[3]

-

Acetone (analytical grade)[10]

-

Sodium Sulfate (anhydrous)[3]

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)[4]

-

Deionized Water

-

Nitrogen gas (high purity)

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Butylparaben and this compound in separate 10 mL volumetric flasks using methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Butylparaben primary stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 25 µg/mL.

-

Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution with methanol. This solution will be added to all standards, blanks, and samples.

Sample Preparation (General Procedure for Cosmetic Creams)

This protocol is adapted from methods involving solvent extraction and cleanup.[4][10]

-

Sample Weighing: Accurately weigh approximately 0.2 g of the cosmetic sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

-

Extraction: Add 5 mL of a methanol/water mixture (1:1, v/v). Vortex the mixture vigorously for 2 minutes.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.[4]

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 5 minutes.

-

Cleanup (if necessary): If the matrix is complex, a solid-phase extraction (SPE) cleanup step may be required.[4] Pass the supernatant through a conditioned C18 SPE cartridge. Elute the analytes with methanol.

-

Final Preparation: Transfer the final extract into a GC vial for analysis. An optional derivatization step with acetic anhydride can be performed at this stage to improve analyte volatility and peak shape.[3][8]

Workflow for Butylparaben Analysis

Caption: Experimental workflow for the quantification of Butylparaben using this compound as an internal standard by GC-MS.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for paraben analysis. These may require optimization for specific instruments and applications.[7][9]

| Parameter | Typical Value |

| Gas Chromatograph | |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[7] |

| Inlet Temperature | 280 °C[9] |

| Injection Volume | 1 µL, Splitless mode |

| Oven Program | Initial: 70-120 °C, hold for 1-2 min |

| Ramp 1: 10-15 °C/min to 200 °C | |

| Ramp 2: 20-50 °C/min to 280-300 °C, hold for 1-5 min[7][9] | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C[7] |

| MS Quad Temperature | 150 °C[7] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Dwell Time | 100 ms[7] |

| Monitored Ions (m/z) | Butylparaben: 194 (Molecular Ion), 138, 93 |

| This compound: 198 (Molecular Ion), 142, 97 |

Results and Data

The performance of a GC-MS method for paraben analysis is evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The table below summarizes quantitative data from various studies on butylparaben analysis.

| Method / Matrix | Linearity (R²) | LOD / LOQ (µg/L or ng/g) | Recovery (%) | Reference |

| In-situ Derivatization & DLLME-GC-FID / Water | 0.997 - 0.999 | LOD: 2.5 µg/L | 70 - 210 (EF)¹ | [9] |

| DHF-LPME & GC-MS / Wastewater, Cosmetics | 0.989 - 0.998 | LOD: 0.01 - 0.2 µg/L | Not Reported | [7] |

| SBSE & In-situ Derivatization-GC-MS / Water | Not Reported | LOD: 0.64 - 4.12 ng/L | >79% | [8] |